molecular formula C16H13ClN4O2S B2573712 N-(5-chloro-2-methylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide CAS No. 905499-35-6

N-(5-chloro-2-methylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

Cat. No. B2573712
CAS RN: 905499-35-6
M. Wt: 360.82
InChI Key: RUBNOZKYFCEFDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-methylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C16H13ClN4O2S and its molecular weight is 360.82. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloro-2-methylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2-methylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of derivatives of 1,3,4-oxadiazole and acetamide have been extensively explored. Researchers have developed multiple methods for synthesizing these compounds, incorporating various functional groups to study their chemical behavior and properties. For instance, derivatives have been synthesized through reactions involving ethyl nipecotate, leading to compounds with potential antibacterial and anti-enzymatic activities. Structural elucidation using spectral analytical techniques such as IR, EI-MS, 1H NMR, and 13C-NMR has been crucial in confirming the composition and structure of these synthesized molecules (Nafeesa et al., 2017).

Pharmacological Evaluation

The pharmacological potential of 1,3,4-oxadiazole and acetamide derivatives has been a significant area of research. Studies have evaluated these compounds for various biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. For example, computational and pharmacological investigations have highlighted the toxicity assessment, tumor inhibition, and antioxidant capabilities of these derivatives, offering insights into their potential therapeutic applications (Faheem, 2018).

Antimicrobial Activities

The antimicrobial activities of N-substituted derivatives have been explored, with some compounds showing promising antibacterial and antifungal effects. The synthesis process often involves multiple steps, leading to the generation of compounds with potential inhibitory effects against a range of bacterial and fungal strains. These studies contribute to the search for new antimicrobial agents that could address the growing issue of resistance to conventional antibiotics (Siddiqui et al., 2014).

Anticancer Properties

Research into the anticancer properties of derivatives of N-(5-chloro-2-methylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide has led to the identification of compounds with potential cytotoxic effects on cancer cell lines. These studies not only help in understanding the molecular mechanisms of action but also in the development of novel therapeutic agents for cancer treatment. For instance, some derivatives have been evaluated for their cytotoxicity against various human cancer cell lines, revealing their potential as leads for anticancer drug development (Vinayak et al., 2014).

properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O2S/c1-10-2-3-12(17)8-13(10)19-14(22)9-24-16-21-20-15(23-16)11-4-6-18-7-5-11/h2-8H,9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUBNOZKYFCEFDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.